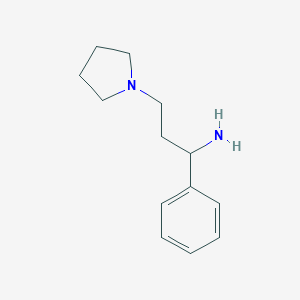

1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13(12-6-2-1-3-7-12)8-11-15-9-4-5-10-15/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWJDWSPXMBBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433442 | |

| Record name | 1-PHENYL-3-(PYRROLIDIN-1-YL)PROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113640-37-2 | |

| Record name | 1-PHENYL-3-(PYRROLIDIN-1-YL)PROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies for 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for the 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the carbon-nitrogen bonds.

C-N Disconnection Strategy: The most logical disconnections are at the C1-amine and the C3-pyrrolidine bonds.

A disconnection of the C1 primary amine suggests a precursor ketone, 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one . This ketone is a key intermediate in many synthetic routes and can be converted to the target amine via reduction or reductive amination. guidechem.comnih.gov

Further disconnection of the ketone precursor at the C3-pyrrolidine bond points towards a Mannich-type reaction. This approach identifies three simple starting materials: Acetophenone , Formaldehyde , and Pyrrolidine (B122466) .

This analysis reveals that a convergent and efficient synthesis can be achieved by first synthesizing the key ketone intermediate and then converting it to the final amine product.

Direct and Multistep Synthesis Pathways to this compound

Building on the retrosynthetic analysis, several forward synthetic pathways have been developed.

Reductive amination is a highly effective method for forming amines from carbonyl compounds. nih.govlibretexts.org In the context of synthesizing this compound, this strategy is typically employed in the final step.

The key precursor, 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, is reacted with ammonia in the presence of a reducing agent to form the primary amine. libretexts.org The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired amine. libretexts.org

Table 1: Reagents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium borohydride (NaBH₄) / Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) or Ethanol, often with a catalytic amount of acid. | Common lab-scale reagents, effective for reducing the intermediate imine. researchgate.netyoutube.com |

| Catalytic Hydrogenation (H₂) | H₂ gas, Palladium on Carbon (Pd/C) or Nickel catalyst. | Suitable for industrial scale-up; the catalyst and conditions must be chosen to avoid reduction of the phenyl ring. libretexts.orgyoutube.com |

Syntheses can also commence from precursors that already contain the three-carbon chain with oxygen functionalities. A common and direct route to the key ketone intermediate, 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

In this specific synthesis, acetophenone is reacted with formaldehyde and pyrrolidine (often as its hydrochloride salt) to form the Mannich base, 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one. guidechem.com The subsequent reduction of the ketone functionality yields the target compound.

Alternatively, a precursor like 1-phenyl-3-chloropropan-1-one can be used. The chlorine atom serves as a leaving group and can be displaced by pyrrolidine in a nucleophilic substitution reaction to form the same ketone intermediate. This ketone is then reduced to this compound.

Catalytic hydrogenation is a versatile tool in this synthetic context, primarily used for the reduction of the ketone in 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one to the final amine product. nih.gov This method is often favored for its clean reaction profile and high yields.

Table 2: Catalytic Hydrogenation Systems

| Catalyst | Hydrogen Source | Solvent | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | Widely used, efficient under mild conditions of temperature and pressure. nih.govmdpi.com |

| Raney Nickel (Ra-Ni) | H₂ gas | Ethanol | A cost-effective alternative to palladium, though sometimes requires higher pressures. youtube.com |

The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the ketone without affecting the aromatic phenyl group. nih.gov

Stereoselective Synthesis of Enantiopure this compound

The C1 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer (enantiopure compound) requires asymmetric synthesis techniques. Chiral amines are of significant interest in pharmaceuticals and as chiral building blocks. nih.gov

The primary strategy for achieving an enantiopure product is the asymmetric reduction of the prochiral ketone, 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one. This can be accomplished using chiral catalysts or reagents.

Transition Metal Catalysis: Asymmetric hydrogenation using transition metal complexes with chiral ligands is a powerful method. nih.gov Catalysts based on Ruthenium, Rhodium, or Iridium, paired with chiral phosphine ligands (e.g., BINAP) or diamine ligands (e.g., DPEN), can effectively reduce the ketone to the amine with high enantioselectivity. mdpi.com

Chiral Modifiers: Heterogeneous catalysts, such as platinum, can be modified with chiral molecules like cinchonidine. The modifier adsorbs onto the catalyst surface and directs the prochiral ketone to bind in a specific orientation, leading to the preferential formation of one enantiomer. researchgate.net

Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst (a proline-derived oxazaborolidine) can be used with a stoichiometric reducing agent (e.g., borane) to achieve highly enantioselective reduction of ketones. google.com

Chiral Auxiliaries: An alternative, though often longer, route involves attaching a chiral auxiliary to a precursor molecule to direct a subsequent reaction. researchgate.net After the stereocenter is set, the auxiliary is removed. For instance, a chiral amine could be used in a reductive amination reaction with a different ketone to create a diastereomeric intermediate, which could then be separated and converted to the target molecule.

Table 3: Comparison of Asymmetric Reduction Methods

| Method | Chiral Source | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ligand (e.g., BINAP) with Ru, Rh, Ir | >95% | High efficiency, high ee, catalytic. | Expensive catalysts and ligands. |

| Chiral Modifiers | Cinchona Alkaloids (e.g., Cinchonidine) with Pt | 60-90% | Uses heterogeneous catalysts, easier separation. | Moderate ee, catalyst preparation can be complex. researchgate.net |

Diastereoselective Approaches

The synthesis of specific diastereomers of this compound, which possesses a stereocenter at the C1 position, necessitates stereocontrolled synthetic strategies. A primary route to this compound involves the reduction of the corresponding β-amino ketone, 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one. The stereochemical outcome of this reduction is crucial for establishing the relative configuration of the final 1,3-diamine product. Diastereoselective reduction of β-substituted ketones is a well-established field, with outcomes often dictated by the choice of reducing agent and the nature of substituents, which can allow for chelation control or be subject to steric hindrance. cdnsciencepub.comnih.gov

Two main models predict the stereochemical outcome of nucleophilic addition to carbonyls with a chiral center at the β-position:

Felkin-Anh Model: This model generally predicts the outcome for non-chelating reducing agents. The largest group at the chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to the formation of the anti-diastereomer.

Chelation-Control Model: When a Lewis acidic metal is part of the reducing agent (e.g., Zn(BH₄)₂) and a coordinating group (like the pyrrolidine nitrogen) is present, a cyclic chelate can form between the carbonyl oxygen, the metal, and the nitrogen atom. cdnsciencepub.com This rigid structure blocks one face of the carbonyl, directing the hydride attack from the less hindered face to predominantly yield the syn-diastereomer. nih.gov

By selecting appropriate N-protecting groups on a precursor or by choosing specific reducing agents, it is possible to direct the synthesis towards either the syn or anti 1,3-amino alcohol, which can then be converted to the diamine. nih.gov For instance, the reduction of N-aryl β-amino ketones with samarium(II) iodide can lead to anti 1,3-amino alcohols, while reductions of N-acyl derivatives often favor the syn diastereomer. nih.gov

| Approach | Typical Reagents | Predominant Diastereomer | Controlling Factor |

| Non-Chelation | LiBH₄, NaBH₄ | anti | Steric hindrance (Felkin-Anh model) |

| Chelation-Control | Zn(BH₄)₂, SmI₂ (with N-acyl) | syn | Metal chelation between carbonyl and β-amine |

Enzymatic and Classical Resolution Techniques

For the separation of racemic mixtures of this compound, both classical and enzymatic resolution techniques are applicable. These methods are essential for obtaining enantiomerically pure compounds, which is often a requirement in pharmaceutical applications.

Classical Resolution: This method involves the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. wikipedia.orgwhiterose.ac.uk After separation, the desired enantiomer of the amine is recovered by treatment with a base to break the salt.

Common Chiral Acids for Amine Resolution

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid

Enzymatic Kinetic Resolution (EKR): EKR utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.comnih.gov For primary amines, this typically involves an enantioselective acylation reaction. researchgate.net For example, Candida antarctica lipase B (CALB) is frequently used to acylate one enantiomer of a primary amine with an acyl donor (e.g., isopropyl acetate), producing an amide. The resulting mixture of the acylated enantiomer and the unreacted amine enantiomer can then be separated. A significant drawback of EKR is its theoretical maximum yield of 50% for a single enantiomer. organic-chemistry.org

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of EKR, dynamic kinetic resolution combines the enzymatic resolution step with an in-situ racemization of the slower-reacting (unwanted) enantiomer. organic-chemistry.org This is often achieved using a metal catalyst, such as a ruthenium complex, that continuously interconverts the enantiomers. organic-chemistry.org As the enzyme selectively consumes one enantiomer, the equilibrium of the racemization is shifted, allowing for a theoretical yield of up to 100% of the desired acylated enantiomer. researchgate.netorganic-chemistry.org

| Technique | Principle | Resolving Agent/Catalyst | Max. Theoretical Yield |

| Classical Resolution | Formation and separation of diastereomeric salts | Chiral acids (e.g., Tartaric acid) | 50% (per enantiomer) |

| Enzymatic Kinetic Resolution (EKR) | Enantioselective enzymatic reaction | Lipases (e.g., CALB) | 50% (per enantiomer) |

| Dynamic Kinetic Resolution (DKR) | EKR combined with in-situ racemization | Lipase + Racemization catalyst (e.g., Ru complex) | 100% |

Derivatization and Functionalization Strategies of the this compound Framework

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These sites include the primary amine, the phenyl ring, and the pyrrolidine ring system.

Selective Amine Functionalization Reactions

The primary amine at the C1 position is significantly more reactive and nucleophilic than the tertiary amine of the pyrrolidine ring. This difference in reactivity allows for selective functionalization.

N-Alkylation: The primary amine can be selectively alkylated using alkyl halides or via reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents onto the nitrogen, modifying the compound's steric and electronic properties.

N-Acylation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) leads to the formation of amides selectively at the primary amine. This is a common strategy in medicinal chemistry to introduce a wide range of functional groups. mdpi.com

Substituent Introduction on the Phenyl Moiety

The phenyl ring can be functionalized through electrophilic aromatic substitution (EAS) reactions. libretexts.org The existing alkylamine side chain is an activating group and directs incoming electrophiles to the ortho and para positions. scribd.com However, steric hindrance from the side chain may favor substitution at the less hindered para position.

Common EAS Reactions Applicable:

Nitration: (H₂SO₄/HNO₃) Introduces a nitro group (-NO₂).

Halogenation: (Br₂/FeBr₃ or Cl₂/AlCl₃) Introduces a halogen (-Br, -Cl).

Friedel-Crafts Acylation: (Acyl chloride/AlCl₃) Introduces an acyl group (-COR).

Friedel-Crafts Alkylation: (Alkyl halide/AlCl₃) Introduces an alkyl group (-R).

For rings that are appropriately substituted with electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can also be employed to introduce new functionalities. science.gov

Chemical Modifications of the Pyrrolidine Ring System

The pyrrolidine ring is a common scaffold in pharmaceuticals and offers opportunities for modification. mdpi.comnih.gov While the ring itself is generally stable, functionalization can be achieved through C-H activation or by starting with pre-functionalized pyrrolidine precursors. princeton.edu A prominent strategy involves the oxidation of the pyrrolidine to an N-acyliminium ion intermediate, which can then be attacked by various nucleophiles to install substituents at the α-position to the nitrogen. rsc.org This allows for the introduction of alkyl, aryl, or other functional groups onto the pyrrolidine ring, significantly altering the spatial arrangement and biological activity of the molecule. nih.govrsc.org

Synthetic Applications as an Amine Component in Amide Coupling Reactions

The primary amine of this compound serves as an excellent nucleophile in amide bond forming reactions, which are among the most frequently used transformations in medicinal chemistry. researchgate.netnih.gov To facilitate the reaction between the amine and a carboxylic acid, a coupling reagent is typically used to activate the carboxylic acid, making it more susceptible to nucleophilic attack. rsc.org The process generally involves the conversion of the carboxylic acid into a highly reactive intermediate (such as an active ester or an acylphosphonium species), which is then readily attacked by the primary amine of the title compound to form the corresponding amide bond. researchgate.netnih.gov

| Coupling Reagent Class | Example(s) | Description |

| Carbodiimides | EDC, DCC | React with the carboxylic acid to form a reactive O-acylisourea intermediate. Often used with additives like HOBt to reduce side reactions. |

| Phosphonium Salts | PyBOP, BOP | Form highly reactive phosphonium esters. Known for high efficiency and rapid reaction times. |

| Aminium/Uronium Salts | HATU, HBTU | Generate activated OBt or OAt esters. They are highly effective and among the most popular coupling reagents. |

Reaction Pathway Optimization and Green Chemistry Considerations in the Synthesis of this compound

The synthesis of β-aminoketones, such as this compound, has traditionally been approached through the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In the case of this compound, this would typically involve the condensation of acetophenone, formaldehyde, and pyrrolidine. However, classical Mannich reactions often necessitate harsh conditions, stoichiometric amounts of reagents, and the use of hazardous solvents, prompting the development of more optimized and environmentally benign synthetic routes.

Recent advancements in organic synthesis have focused on optimizing these reaction pathways with a strong emphasis on the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of optimization for the synthesis of β-aminoketones include the use of greener solvents, the development of reusable and non-toxic catalysts, and the implementation of one-pot procedures to improve atom economy and reduce waste.

A significant area of research has been the replacement of traditional acid and base catalysts with more environmentally friendly alternatives. For the synthesis of β-aminoketones, a variety of green catalysts have been explored, which could be applicable to the synthesis of this compound.

One-pot, three-component reactions are particularly attractive from a green chemistry perspective as they reduce the number of synthetic steps and purification stages, thereby saving time, energy, and materials. Several catalytic systems have been developed to facilitate the one-pot synthesis of β-aminoketones under green conditions. For instance, the use of a task-specific ionic liquid, 4-(3-sulfopropyl) morpholinium hydrogen sulfate ([C3SO3Hnhm]HSO4), has been shown to effectively catalyze the Mannich-type reaction of aromatic aldehydes, aromatic amines, and ketones at room temperature. thaiscience.info This catalyst is not only efficient but also recyclable, allowing for multiple uses without a significant drop in activity. thaiscience.info

Furthermore, nanocatalysts have emerged as a promising avenue for green synthesis. For example, Fe3O4@PEG-SO3H has been used as a recyclable nanocatalyst for the one-pot, three-component synthesis of β-aminoketones in ethanol at room temperature. rsc.org This method offers high efficiency and easy preparation of the catalyst. rsc.org Natural and biodegradable catalysts like saccharose have also been employed to promote the synthesis of β-amino carbonyl compounds in a water/ethanol mixture, presenting an entirely green and eco-friendly protocol. researchgate.net

The following table summarizes various green catalytic systems that could be adapted for the synthesis of this compound.

| Catalyst | Reactants (General) | Solvent | Key Advantages |

| Task-specific Ionic Liquid thaiscience.info | Aromatic aldehydes, Aromatic amines, Ketones | Ethanol | Recyclable catalyst, Room temperature reaction, Good yields. |

| Fe3O4@PEG-SO3H Nanocatalyst rsc.org | Aryl aldehydes, Aryl amines, Acetophenone | Ethanol | Recyclable, High efficiency, Mild conditions. |

| Saccharose researchgate.net | Aromatic aldehydes, Anilines, Acetophenone | Water/Ethanol | Biodegradable, Inexpensive, Environmentally friendly. |

| Silicon Tetrachloride organic-chemistry.org | α,β-unsaturated carbonyls, Amines | Solvent-free | High yields, Simple procedure. |

| Zinc Tetrafluoroborate organic-chemistry.org | Aldehydes, Amines, Silyl enol ethers | Aqueous THF | High yields, One-pot reaction. |

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). In the context of β-aminoketone synthesis, several solvent-free approaches have been developed. For instance, the conjugate addition of amines to α,β-unsaturated carbonyl compounds can be carried out under solvent-free conditions using a catalytic amount of silicon tetrachloride, affording the desired products in very good yields. organic-chemistry.org

Water, being a non-toxic, non-flammable, and readily available solvent, is an ideal medium for green synthesis. The aza-Michael reaction, an alternative route to β-aminoketones, has been successfully performed in water using ceric ammonium nitrate as a catalyst. organic-chemistry.org This method provides the corresponding β-amino carbonyl compounds in very good yields under mild conditions. organic-chemistry.org The use of aqueous media not only aligns with green chemistry principles but can also in some cases enhance reaction rates and selectivities due to hydrophobic effects.

Beyond the choice of catalyst and solvent, the optimization of other reaction parameters is crucial for developing an efficient and green synthetic process. These parameters include reaction temperature, catalyst loading, and the nature of the starting materials.

For instance, in the synthesis of β-aminoketones using a task-specific ionic liquid, the amount of catalyst was optimized to achieve the highest yield in the shortest time. thaiscience.info It was found that a specific molar percentage of the ionic liquid was sufficient to drive the reaction to completion efficiently. The scope of the reaction was also investigated, revealing that aldehydes with both electron-donating and electron-withdrawing substituents could be used effectively. thaiscience.info

The table below illustrates a hypothetical optimization of reaction conditions for the synthesis of this compound based on general findings for β-aminoketone synthesis.

| Parameter | Variation | Effect on Yield/Reaction Time |

| Catalyst Loading | 0.5 mol% - 5 mol% | Increasing catalyst loading generally increases the reaction rate up to an optimal point, after which there may be diminishing returns. |

| Temperature | Room Temperature - 80°C | Higher temperatures can increase the reaction rate but may also lead to the formation of side products. Optimization is key to balance rate and selectivity. |

| Solvent | Ethanol, Water, Solvent-free | The choice of a green solvent like water or ethanol, or a solvent-free system, is a primary green consideration. The optimal choice depends on the specific catalytic system. |

| Substituents on Phenyl Ring | Electron-donating vs. Electron-withdrawing | The electronic nature of substituents on the aromatic aldehyde can influence the reaction rate, with electron-withdrawing groups sometimes accelerating the initial imine formation. |

Advanced Analytical Characterization Techniques for 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 Amine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular framework of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, these techniques reveal detailed information about the connectivity of atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing information about the number of and types of atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The spectrum displays signals corresponding to chemically non-equivalent protons. The chemical shift (δ) of a signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

For 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C1), the methylene (B1212753) protons of the propyl chain (C2 and C3), and the protons of the pyrrolidine (B122466) ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H |

| CH (C1) | ~4.10 | Triplet | 1H |

| CH₂ (C3) | ~2.60 | Multiplet | 2H |

| Pyrrolidine N-CH₂ | ~2.50 | Multiplet | 4H |

| CH₂ (C2) | ~1.90 | Multiplet | 2H |

| Pyrrolidine CH₂ | ~1.75 | Multiplet | 4H |

| NH₂ | Variable | Singlet (broad) | 2H |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., aromatic, aliphatic, attached to a heteroatom).

The ¹³C NMR spectrum of this compound would display signals for the six carbons of the phenyl ring, the three carbons of the propyl chain, and the four carbons of the pyrrolidine ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~145 |

| Phenyl CH (ortho, meta, para) | 125 - 129 |

| CH (C1) | ~60 |

| N-CH₂ (C3) | ~55 |

| Pyrrolidine N-CH₂ | ~54 |

| CH₂ (C2) | ~35 |

| Pyrrolidine CH₂ | ~23 |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments provide correlational information that helps to piece together the molecular structure by establishing relationships between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled, allowing for the tracing of proton networks throughout the molecule, such as along the propan-1-amine chain. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is invaluable for definitively assigning carbon resonances based on their known proton assignments. For example, it would directly link the proton signal at ~4.10 ppm to the carbon signal at ~60 ppm, confirming their assignment to the C1 position.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is crucial for establishing connectivity across quaternary carbons (which have no attached protons) and heteroatoms. In the case of this compound, HMBC could show correlations from the C2 protons to the C1 and C3 carbons, as well as to the pyrrolidine carbons, confirming the linkage of the propyl chain to the pyrrolidine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). chemrxiv.org This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. For this compound (C₁₃H₂₀N₂), HRMS would be used to confirm this exact formula by measuring its precise monoisotopic mass.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The way the molecular ion breaks down into smaller fragment ions upon ionization can reveal key structural features. For amine-containing compounds, a common and significant fragmentation is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. docbrown.infonih.gov

For this compound, characteristic fragmentation pathways would likely include:

Alpha-cleavage next to the pyrrolidine nitrogen, leading to the formation of a stable pyrrolidinium-containing ion.

Loss of the pyrrolidine group to form a C₉H₁₂N⁺ fragment.

Formation of a tropylium (B1234903) ion (m/z 91), a common fragment for compounds containing a benzyl (B1604629) group. researchgate.net

Cleavage of the propyl chain , leading to various smaller fragments.

By analyzing these fragmentation patterns, chemists can confirm the connectivity of the different parts of the molecule, corroborating the structural information obtained from NMR spectroscopy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of polar and semi-polar compounds like this compound. d-nb.info As a soft ionization technique, ESI-MS typically transfers analytes from solution to the gas phase as intact ions with minimal fragmentation. uliege.be Given the basic nature of the two amine groups in the target molecule, analysis in positive ion mode is standard, leading to the formation of a prominent protonated molecular ion, [M+H]⁺.

The high-resolution mass accuracy of modern ESI-MS instruments allows for the determination of the elemental composition of the parent ion, confirming the molecular formula. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern. nih.gov The fragmentation pathways provide insights into the compound's structure. For this compound, common fragmentation would involve cleavage of the propanamine chain and loss of the pyrrolidine moiety. This approach is invaluable for the structural characterization of novel derivatives or the identification of metabolites and impurities. researchgate.net

| Ion | Proposed Structure/Fragment | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₂₁N₂⁺ | 205.1705 | Protonated molecular ion |

| Fragment 1 | C₉H₁₂N⁺ | 134.0969 | Loss of pyrrolidine via cleavage of C-N bond |

| Fragment 2 | C₈H₈⁺ | 104.0626 | Formation of styryl cation after amine loss |

| Fragment 3 | C₄H₁₀N⁺ | 72.0813 | Pyrrolidine-ethyl cation |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. nih.gov The IR spectrum provides a "fingerprint" of a compound based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). researchgate.net For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.

Key expected absorptions include the N-H stretching vibrations of the primary amine group, typically appearing as a medium-intensity doublet in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching vibrations from the aromatic phenyl ring are observed just above 3000 cm⁻¹, while those from the aliphatic pyrrolidine and propane (B168953) chain appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. mdpi.com The C-N stretching vibrations of both the primary and tertiary amines will produce signals in the 1000-1300 cm⁻¹ range. ust.edu

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (often a doublet) |

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (Propane, Pyrrolidine) | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Amine | 1000 - 1300 | Medium |

Chromatographic Methodologies for Purity Assessment and Isomeric Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of pharmaceutical compounds. nih.gov For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

In a typical RP-HPLC method, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. To ensure good peak shape and reproducibility for basic analytes, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to suppress the interaction of the protonated amines with residual silanol (B1196071) groups on the stationary phase. Detection is commonly performed using a UV detector set to a wavelength where the phenyl chromophore absorbs, such as ~260 nm. This method is highly effective for determining the purity of a sample by separating the main compound from any impurities or degradation products. ust.edu

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing volatile and thermally stable compounds. researchgate.net However, this compound, with its polar primary and tertiary amine functional groups, is not sufficiently volatile for direct GC-MS analysis. The polar N-H bonds can lead to poor peak shape and thermal degradation in the hot injector port.

To overcome this, chemical derivatization is required to convert the amine groups into less polar, more volatile, and more thermally stable functional groups. nih.gov A common strategy is acylation, for instance, by reacting the compound with an agent like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable trifluoroacetyl derivative. This process masks the polar N-H group of the primary amine, reduces its boiling point, and improves its chromatographic behavior. nih.gov The derivatized analyte can then be readily separated by GC and identified by its characteristic mass spectrum.

| Analyte | Derivatizing Agent | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| This compound | Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl derivative | Increased volatility and thermal stability, improved peak shape |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, operating on the same principles as HPLC but utilizing columns packed with smaller particles (typically sub-2 µm). nih.gov This innovation allows for operation at much higher pressures, resulting in dramatic improvements in resolution, speed, and sensitivity compared to traditional HPLC. mdpi.com

A method developed for HPLC can often be transferred to a UPLC system, resulting in a substantial reduction in analysis time—often by a factor of up to ten—without sacrificing separation quality. ijsrtjournal.com The increased peak heights and narrower peak widths characteristic of UPLC lead to enhanced sensitivity, which is particularly advantageous for detecting trace-level impurities. The reduced run times also lead to a significant decrease in solvent consumption, making UPLC a more environmentally friendly and cost-effective technique for high-throughput analysis and quality control. mdpi.comijsrtjournal.com

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Typical Run Time | 15 - 30 min | 1 - 5 min |

| Resolution | Good | Excellent |

| System Pressure | < 6,000 psi | > 10,000 psi |

| Solvent Consumption | Standard | Reduced |

Computational Chemistry and Molecular Modeling Studies of 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com Applications of DFT to a molecule like 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-amine would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Following optimization, DFT calculations can be used to predict a variety of properties:

Vibrational Frequencies: Theoretical vibrational spectra (like IR and Raman) can be calculated to help interpret experimental spectral data. mdpi.com For instance, characteristic stretching frequencies for the C-N bonds of the pyrrolidine (B122466) ring, the N-H bonds of the primary amine, and the C=C bonds of the phenyl group could be determined.

Electronic Properties: DFT is used to calculate fundamental electronic properties such as ionization potential, electron affinity, and total energy. nih.gov These calculations provide a quantitative measure of the molecule's stability and the energy required to remove or add an electron.

A study on the related compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, utilized the B3LYP method with a 6-311G** basis set to successfully analyze its structural and spectral properties, demonstrating the utility of this approach for similar molecular scaffolds. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's chemical reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate electrons. In this compound, the HOMO is likely to be localized around the nitrogen atoms of the pyrrolidine and primary amine groups, as well as the electron-rich phenyl ring, indicating these are the most probable sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often distributed over the aromatic ring system.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

DFT calculations would provide the specific energy values for the HOMO, LUMO, and the resulting energy gap, offering a quantitative assessment of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify reactive sites. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation. researchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the electronegative nitrogen atoms of the two amine groups.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms attached to the primary amine group (N-H).

The MEP map provides a clear, visual guide to the molecule's reactivity, highlighting the locations most likely to engage in hydrogen bonding and other electrostatic interactions. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

Due to the presence of several single bonds, this compound possesses significant conformational flexibility. Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformations.

Conformational Analysis: This process involves systematically rotating the molecule's rotatable bonds to generate a multitude of possible three-dimensional structures (conformers). The energy of each conformer is then calculated to identify the most stable, low-energy arrangements. The dihedral angle between the phenyl ring and the propanamine chain, as well as the puckering of the pyrrolidine ring, are key variables in this analysis.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational stability in different environments (e.g., in a vacuum or in a solvent). These simulations can reveal how the molecule flexes and changes shape, which is crucial for understanding its interaction with biological targets.

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

Computational methods are widely used to predict molecular properties, often referred to as descriptors, that are relevant to a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. nih.gov It is a valuable predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govresearchgate.net TPSA is calculated based on the summation of surface contributions of polar fragments, avoiding the need for 3D conformational analysis. nih.gov

For this compound, the TPSA is determined by the contributions from the two nitrogen atoms and the hydrogen atoms of the primary amine group. Compounds with lower TPSA values (e.g., < 140 Ų) generally exhibit better membrane permeability. researchgate.net The calculated TPSA for this molecule provides an initial assessment of its potential oral bioavailability.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C13H20N2 | Indicates the elemental composition of the molecule. |

| Molecular Weight | 204.31 g/mol | Relevant for diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | 28.26 Ų | Predicts transport properties like cell permeability. nih.gov |

| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept hydrogen bonds. |

Octanol-Water Partition Coefficient (LogP) Estimations

The octanol-water partition coefficient (LogP) is a critical parameter in drug design and development, providing a measure of a compound's lipophilicity. This property significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. A variety of computational models are available to estimate LogP values, with the XLogP3 method being a widely used atom-based approach that calculates the partition coefficient based on the sum of the contributions of individual atoms and correction factors.

| Compound | Predicted LogP (XLogP3-AA) |

|---|---|

| 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-one | 2.1 |

Rotatable Bond Count Analysis

The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility. A higher number of rotatable bonds can lead to a greater entropic penalty upon binding to a biological target. Therefore, in drug design, a lower rotatable bond count (typically considered to be 10 or fewer) is often favored as it can contribute to better oral bioavailability and binding affinity.

For the closely related compound 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-one, the calculated rotatable bond count is 4. nih.gov Given the high structural similarity, the rotatable bond count for this compound is also expected to be low. The rotatable bonds in this molecule would include the bonds connecting the phenyl ring to the propanamine chain and the bonds within the propanamine linker. This low number of rotatable bonds suggests a relatively constrained conformation, which can be advantageous for fitting into a specific binding pocket of a protein.

| Compound | Rotatable Bond Count |

|---|---|

| 1-Phenyl-3-(pyrrolidin-1-YL)propan-1-one | 4 |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to a protein target.

While specific molecular docking studies for this compound are not extensively reported in the public domain, the structural motifs of this compound, namely the phenyl group, the propanamine linker, and the pyrrolidine ring, are common in many biologically active molecules. These features suggest potential interactions with a variety of protein targets, including G-protein coupled receptors (GPCRs) and enzymes.

In a hypothetical docking study, this compound would be docked into the binding site of a selected protein target. The prediction of binding modes would involve sampling a large number of possible conformations and orientations of the ligand within the binding pocket. The binding affinity is typically estimated using a scoring function that calculates the free energy of binding. For pyrrolidine derivatives, docking studies have been successfully employed to predict binding affinities and conformations within the active sites of various enzymes. researchgate.net Software such as AutoDock Vina is commonly used for such in silico studies. researchgate.net

The analysis of the docked poses of this compound would reveal the key intermolecular interactions that stabilize the ligand-protein complex. Based on its chemical structure, several types of interactions can be anticipated:

Hydrogen Bonding: The primary amine group of the propanamine chain is a potent hydrogen bond donor and acceptor. The nitrogen atom of the pyrrolidine ring can also act as a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with polar amino acid residues in the binding site of a protein.

Hydrophobic Interactions: The phenyl ring and the aliphatic pyrrolidine ring are hydrophobic moieties that can engage in favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine in the protein's binding pocket.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction can significantly contribute to the binding affinity.

Cheminformatics and Virtual Screening Applications for Analog Design

Cheminformatics encompasses the use of computational and informational techniques to a wide range of problems in the field of chemistry. drugdesign.org In drug discovery, cheminformatics plays a vital role in the design of new molecules with improved properties.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net For this compound, cheminformatics and virtual screening approaches can be instrumental in the design of analogs with enhanced activity, selectivity, or improved ADME properties.

One common approach is to use the structure of this compound as a query to search large chemical databases for structurally similar compounds. This can be achieved through similarity searching based on molecular fingerprints. The identified hits can then be subjected to further computational analysis, such as molecular docking, to prioritize them for synthesis and biological evaluation.

Another powerful technique is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. By creating a pharmacophore model based on the key interaction features of this compound (e.g., the positions of the hydrophobic phenyl and pyrrolidine rings, and the hydrogen-bonding amine group), it is possible to screen large compound libraries to identify novel scaffolds that fit the pharmacophore and are therefore likely to exhibit similar biological activity. This approach can lead to the discovery of new chemical classes of compounds with the desired biological profile. mdpi.com

Structure Activity Relationship Sar Investigations of 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 Amine Derivatives

Systematic Methodologies for Elucidating SAR

The elucidation of SAR for this class of compounds follows systematic medicinal chemistry principles. The primary methodology involves the synthesis of a series of analogs where specific parts of the molecule are systematically altered. Researchers then evaluate these analogs in vitro to determine their potency and selectivity as inhibitors of monoamine reuptake. nih.gov

Key systematic approaches include:

Analog Synthesis: A library of derivatives is created by modifying the phenyl ring, the alkyl chain (alpha-position substituent), and the nitrogen-containing heterocyclic ring.

In Vitro Pharmacological Assays: The synthesized compounds are tested for their ability to inhibit the uptake of radiolabeled neurotransmitters (like [³H]dopamine or [³H]serotonin) in cells engineered to express human monoamine transporters (hDAT, hNET, and hSERT). mdpi.com This allows for the determination of inhibitory concentrations (IC₅₀ values), which quantify the potency of the compounds.

Functional Assays: Beyond simple binding or uptake inhibition, functional assays can determine whether a compound acts as a reuptake inhibitor (blocker) or a substrate (releaser). Studies have shown that pyrovalerone-type cathinones typically act as pure uptake blockers. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Once biological data is obtained for a series of analogs, computational QSAR studies are employed to build mathematical models that correlate specific structural features (descriptors) with biological activity. nih.govnih.gov

This systematic process allows for the identification of key structural features that govern the potency and selectivity of these compounds, providing a rational basis for the design of new molecules with desired pharmacological profiles. nih.gov

Influence of Substituent Variations on Molecular Recognition and Binding

Modifications to the three main components of the pyrovalerone scaffold—the alpha-alkyl chain, the phenyl ring, and the pyrrolidine (B122466) ring—have profound effects on molecular recognition at monoamine transporters.

Alpha-Alkyl Chain Length: The length of the alkyl chain at the alpha-position (adjacent to the carbonyl group) is a critical determinant of potency, especially at DAT and NET. A systematic extension of this chain from a methyl (in α-PPP) to an ethyl (in α-PBP), propyl (in α-PVP), and butyl (in α-PHP) group leads to a progressive increase in inhibitory potency at both DAT and NET. mdpi.comnih.gov Conversely, shortening or removing the alkyl chain results in a dramatic loss of potency. nih.govnih.gov This suggests the existence of a hydrophobic pocket in the transporter binding site that favorably accommodates a longer alkyl chain.

| Compound | Alpha-Substituent | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) |

|---|---|---|---|---|

| α-PPP | Methyl | 0.34 | 0.64 | >10 |

| α-PVP | Propyl | 0.02 | 0.02 | >10 |

| α-PHP | Butyl | 0.04 | 0.06 | >10 |

Data adapted from Simmler et al., 2014 and Kolanos et al., 2015. mdpi.comnih.gov

Phenyl Ring Substitutions: Substitution on the aromatic ring influences both potency and selectivity. A 4-methyl group, as seen in pyrovalerone, is well-tolerated and maintains high potency at DAT and NET. nih.gov The addition of a 3,4-methylenedioxy group, as in MDPV, also results in high potency at DAT and NET but tends to increase activity at SERT compared to non-substituted analogs. mdpi.comacs.org Halogenation of the ring, such as with a 3,4-dichloro substitution, can produce some of the most potent DAT inhibitors in the series. nih.gov In contrast, adding a para-trifluoromethyl (p-CF₃) group has been shown to decrease potency at DAT. acs.org

| Compound | Phenyl Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

|---|---|---|---|---|

| α-PVP | Unsubstituted | 11.8 | 26.2 | >10,000 |

| Pyrovalerone | 4-Methyl | 18.1 (2S-enantiomer) | 109 (2S-enantiomer) | >2,000 |

| MDPV | 3,4-Methylenedioxy | 2.13 (S-enantiomer) | 9.86 (S-enantiomer) | >10,000 |

| Analog 4u | 3,4-Dichloro | 11.5 | 37.8 | 199 |

Data adapted from Meltzer et al., 2006 and Kolanos et al., 2015a. nih.govnih.gov

Positional Scanning and Heterocyclic Ring Modifications

Systematic positional scanning of the phenyl ring has revealed that para-substituents, in particular, play a key role in modulating selectivity. QSAR studies on related cathinones have shown that the steric bulk of para-substituents is a determining factor for selectivity between DAT and SERT, with larger groups favoring SERT inhibition. acs.org

The pyrrolidine ring is a crucial structural feature for high-potency dopamine (B1211576) reuptake inhibition. nih.gov "Deconstruction" studies, where the pyrrolidine ring of MDPV was replaced by simpler amine structures, demonstrated its importance. nih.gov

Ring to Acyclic Amines: Replacing the pyrrolidine ring with an N,N-dimethylamine group caused a 5-fold decrease in affinity for DAT. Further simplification to an N-monomethyl (secondary amine) and then a primary amine resulted in progressive and significant decreases in potency. nih.gov

Ring Expansion: Expanding the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring also leads to a notable decrease in DAT inhibitory potency. For instance, the piperidine analog of α-PVP showed a 7-fold reduction in potency. nih.gov

These findings indicate that the specific size, conformation, and tertiary nature of the pyrrolidine ring are optimal for high-affinity binding at the dopamine transporter.

Stereochemical Implications in Structure-Activity Relationships

The core structure of these compounds contains a chiral center at the alpha-carbon, meaning they can exist as two non-superimposable mirror images (enantiomers). Stereochemistry plays a critical role in their interaction with monoamine transporters, which are themselves chiral biological macromolecules.

For both pyrovalerone and its 3,4-methylenedioxy analog MDPV, the biological activity resides almost exclusively in the S-enantiomer. nih.gov The S-isomer of pyrovalerone was found to be approximately 100 times more potent than its R-isomer as a DAT reuptake inhibitor. nih.gov Similarly, S-MDPV is about 180-fold more potent than R-MDPV at inhibiting dopamine reuptake. nih.gov The R-enantiomer of pyrovalerone is often described as being essentially pharmacologically inactive. nih.gov This pronounced stereoselectivity underscores the highly specific three-dimensional arrangement required for the ligand to bind effectively within the transporter's active site.

| Compound | Stereoisomer | DAT Inhibition IC₅₀ (nM) | Potency Ratio (S vs. R) |

|---|---|---|---|

| Pyrovalerone | S-isomer | 52.0 | ~100x |

| R-isomer | >5,000 | ||

| MDPV | S-isomer | 2.13 | ~180x |

| R-isomer | 382.8 |

Data adapted from Meltzer et al., 2006 and Kolanos et al., 2015a. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for understanding the physicochemical properties that drive potency and for predicting the activity of novel, unsynthesized molecules.

For pyrovalerone derivatives and related cathinones, QSAR models have successfully identified key molecular descriptors that predict activity at monoamine transporters. A significant finding from a QSAR investigation of α-substituted analogs was a strong correlation between DAT reuptake inhibition potency and both the volume and the lipophilicity (π value) of the α-substituent. nih.gov This quantitatively confirms the qualitative observation that larger, more hydrophobic alkyl groups at this position enhance potency.

Other QSAR analyses focusing on phenyl ring substitutions have highlighted the importance of steric parameters. For a series of para-substituted cathinones, the steric bulk of the substituent was found to be a primary determinant of selectivity, with larger groups shifting activity from DAT towards SERT. acs.org These models are typically developed using statistical methods like partial least squares (PLS) regression to correlate calculated molecular descriptors with experimentally determined IC₅₀ values. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. These techniques are instrumental in exploring the conformational space and identifying the spatial arrangement of structural features necessary for optimal binding.

In a typical 3D-QSAR study, the molecules in a dataset are aligned based on a common scaffold. Then, steric and electrostatic fields are calculated around each molecule. The variation in these fields is correlated with the biological activity to generate a predictive model. The results are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity.

For the 1-phenyl-3-(pyrrolidin-1-yl)propan-1-amine scaffold, a 3D-QSAR model would likely produce contour maps indicating:

Sterically Favorable Regions: A large, positive steric contour around the alpha-alkyl chain position, consistent with the observation that bulkier groups in this region increase potency.

Sterically Unfavorable Regions: Negative steric contours in areas where bulky substituents would clash with the receptor binding pocket.

Electrostatic Favorable Regions: Positive (blue) and negative (red) electrostatic contours indicating where electropositive and electronegative groups, respectively, would enhance binding affinity. For instance, a region of favorable negative electrostatic potential would be expected near the protonated nitrogen of the pyrrolidine ring, which engages in ionic interactions within the transporter.

By providing this detailed spatial information, 3D-QSAR models serve as powerful tools for the rational design and optimization of new, more potent, and selective monoamine reuptake inhibitors based on this chemical scaffold.

Integration of Computational and Experimental SAR Data

The exploration of the structure-activity relationships (SAR) for this compound derivatives is significantly enhanced by the synergistic integration of computational (in silico) and experimental (in vitro) methodologies. nih.govmdpi.com This integrated approach accelerates the drug discovery process by allowing for the rational design of novel analogs with improved potency and selectivity, while also providing deeper insights into the molecular mechanisms of action. nih.gov Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict the biological activity and binding modes of new compounds, which then guide synthetic efforts. The experimental data obtained from in vitro assays subsequently serve to validate and refine these computational models, creating a powerful iterative cycle for lead optimization. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comuran.ua For derivatives of this compound, which are primarily investigated as monoamine reuptake inhibitors, the biological activity is typically the inhibitory potency (IC50 or Ki) against the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). mdpi.comwikipedia.org

In a typical QSAR workflow for this series, a set of synthesized analogs with known experimental potencies is used as a training set. researchgate.net Molecular descriptors, which are numerical representations of the compounds' physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), are calculated. Statistical methods are then employed to generate a model that links these descriptors to the observed activity. nih.gov For instance, a 3D-QSAR model might reveal that bulky, electron-withdrawing substituents on the phenyl ring are predicted to increase DAT inhibitory potency, a hypothesis that can then be tested experimentally. The predictive power of the resulting QSAR model is crucial for prioritizing the synthesis of novel derivatives that are most likely to exhibit high potency. nih.govscispace.com

Molecular Docking and Interaction Analysis

Molecular docking simulations provide a structural basis for understanding the SAR data obtained experimentally. springernature.com These computational experiments predict the preferred orientation and conformation of a ligand (the inhibitor) when bound to the active site of its protein target (e.g., DAT, SERT, or NET). researchgate.netmdpi.com By analyzing the predicted binding poses of this compound derivatives, researchers can identify key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are critical for potent inhibition. nih.govnih.gov

For example, docking studies might reveal that the protonated amine of the pyrrolidine ring forms a crucial ionic bond with a specific aspartate residue (such as Asp79 in DAT) within the transporter's binding pocket. researchgate.net The model could also show how different substitutions on the phenyl ring fit into a hydrophobic pocket, explaining why certain substituents enhance binding affinity while others cause steric clashes. These insights are invaluable for rationalizing observed SAR trends and for designing new analogs that optimize these key interactions. researchgate.net

A Synergistic Workflow in Practice

The integration of these methods creates an efficient feedback loop. Experimental data from an initial set of compounds are used to build and validate QSAR and docking models. These models then predict a new set of virtual compounds with potentially higher activity. The most promising candidates are synthesized and subjected to experimental testing. The new results are then fed back into the models to improve their accuracy and predictive power.

The table below illustrates how computational predictions can be correlated with experimental results for a hypothetical series of this compound derivatives, where modifications are made to the phenyl ring. The docking score represents the predicted binding affinity (more negative is better), while the QSAR model provides a predicted pIC50 value, which is then compared against the experimentally determined pIC50 (the negative logarithm of the IC50 value).

| Compound | R-Group (Phenyl Substitution) | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Experimental pIC50 (DAT) |

|---|---|---|---|---|

| 1 | H (Unsubstituted) | -8.5 | 7.10 | 7.05 |

| 2 | 4-Cl | -9.2 | 7.85 | 7.91 |

| 3 | 4-CH3 | -8.8 | 7.40 | 7.35 |

| 4 | 3,4-Cl2 | -10.1 | 8.50 | 8.62 |

| 5 | 4-F | -8.9 | 7.65 | 7.58 |

| 6 | 2-Cl | -7.9 | 6.80 | 6.75 |

As shown in the table, a strong correlation between the predicted and experimental values suggests that the computational models are robust. For example, the models correctly predicted that the 3,4-dichloro substitution (Compound 4) would be significantly more potent than the unsubstituted parent compound (Compound 1). Conversely, the models also accurately predicted that a substitution at the 2-position (Compound 6) would be detrimental to activity, possibly due to a steric clash identified in docking simulations. This integrated dataset provides a powerful tool for guiding the design of the next generation of inhibitors.

Mechanistic Exploration of Biological Interactions of 1 Phenyl 3 Pyrrolidin 1 Yl Propan 1 Amine Derivatives

Identification of Putative Molecular Targets and Signaling Pathways

Research into derivatives of the 1-phenyl-3-(pyrrolidin-1-yl)propan-1-amine framework has identified several putative molecular targets. These molecules demonstrate a capacity to interact with transporters, receptors, and enzymes, thereby influencing various signaling pathways.

One key molecular target identified for related structures is the norepinephrine (B1679862) transporter (NET) . A series of 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, which share a similar phenyl-propan-amine core, were found to be potent and selective norepinephrine reuptake inhibitors (NRIs). ebi.ac.ukresearchgate.net Structural modifications, particularly small alkyl substitutions on the indoline (B122111) ring (a cyclic analog of the N-phenyl group), enhanced selectivity for NET over both serotonin (B10506) and dopamine (B1211576) transporters. ebi.ac.ukresearchgate.net Potent inhibition of NET was observed with IC50 values in the low nanomolar range (2.7-6.5 nM) for several compounds in this class. researchgate.net

Chemokine receptors have also been identified as targets. Specifically, certain (S)-pyrrolidine derivatives act as CXCR4 chemokine receptor antagonists . nih.gov One such compound demonstrated excellent binding affinity to the CXCR4 receptor with an IC50 of 79 nM, effectively displacing a fluorescent antibody. nih.gov

Furthermore, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) , indicating another distinct molecular target for this structural class. nih.gov The signaling pathways modulated by these interactions are critical in physiological processes such as appetite regulation and energy homeostasis.

Elucidation of Receptor Binding Mechanisms (e.g., Agonism, Antagonism, Allosteric Modulation)

The primary receptor binding mechanism elucidated for derivatives of this scaffold is antagonism. This is clearly demonstrated in studies of compounds targeting the MCH-R1 and CXCR4 receptors.

MCH-R1 Antagonism: Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent and functionally active MCH-R1 antagonists. nih.gov These compounds competitively inhibit the binding of the endogenous ligand, melanin-concentrating hormone, to its receptor. One of the most potent compounds identified in this series exhibited a Ki of 2.3 nM and demonstrated in vivo efficacy in animal models. nih.gov The structure-activity relationship studies indicated that the specific arrangement of the phenyl, amine, and pyrrolidine (B122466) moieties is crucial for high-affinity binding to the receptor.

Table 1: MCH-R1 Antagonist Activity of Pyrrolidine Derivatives

| Compound Structure | Target | Binding Affinity (Ki) | Mechanism |

|---|---|---|---|

| 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivative | MCH-R1 | 2.3 nM | Antagonist |

| 6-(3-Amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivative | MCH-R1 | Potent | Antagonist |

CXCR4 Antagonism: Similarly, (S)-pyrrolidine derivatives have been shown to act as competitive antagonists at the CXCR4 receptor. nih.gov By binding to the receptor, they prevent the interaction of the natural ligand, CXCL12, thereby inhibiting downstream signaling pathways involved in cell migration and metastasis. A derivative with a 3-CH3 substitution showed an IC50 value of 79 nM in a competitive binding assay. nih.gov

Enzyme Inhibition and Activation Mechanisms

Derivatives containing the pyrrolidine scaffold have been shown to act as enzyme inhibitors. The mechanism often involves the molecule fitting into the active site of an enzyme, blocking access to the natural substrate.

One notable example is the inhibition of aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) by pyrrolidine pentamine derivatives. nih.gov This enzyme is responsible for bacterial resistance to aminoglycoside antibiotics. Structure-activity relationship studies revealed that specific functionalities at five positions on the pyrrolidine pentamine scaffold are critical for inhibitory activity. While truncations to the molecule led to a loss of activity, modifications to stereochemistry and functional groups had varied effects on the inhibitory properties. nih.gov The S-phenyl moiety at certain positions was shown to be particularly important for inhibition. nih.gov

In a broader context, related heterocyclic compounds containing a pyrrole (B145914) ring (an unsaturated analog of pyrrolidine) have been investigated as inhibitors of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) , which are key mediators of inflammation. mdpi.com This suggests that derivatives of this compound could potentially be developed as inhibitors for these or other enzymes.

Table 2: Enzyme Inhibition by Pyrrolidine Pentamine Derivatives against AAC(6′)-Ib

| Compound Modification | Effect on Inhibition |

|---|---|

| Truncations of the scaffold | Loss of inhibitory activity |

| Single substitution at R1 position (e.g., moving aromatic ring further) | Reduced inhibition levels |

| S-phenyl moiety at specific positions | Demonstrated importance for activity |

Modulation of Ion Channel Function

The pyrrolidine moiety is a structural feature in compounds known to modulate ion channel function. Polyamines, which are compounds containing multiple amine groups, are known to have effects on several types of cation channels, including inward rectifier K+ channels and certain glutamate (B1630785) receptors. nih.gov Intracellular polyamines can contribute to the intrinsic gating and rectification of these channels. nih.gov

More specifically, the pyrrolidin-3-amine fragment is present in a number of antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . nih.gov TRPV1 is a non-selective cation channel involved in pain sensation. The structural similarities suggest that derivatives of this compound could be designed to interact with this or other ion channels. The interaction mechanism for antagonists typically involves blocking the channel pore or binding to an allosteric site to prevent channel opening in response to stimuli. nih.gov

Role of this compound as a Synthetic Intermediate for Bioactive Compounds

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry and is frequently used as an intermediate in the synthesis of new drug candidates. researchgate.net Compounds bearing pyrrolidine scaffolds are extensively utilized in drug research and development studies. researchgate.net The this compound structure provides a versatile template that can be readily modified.

Its utility as a synthetic intermediate stems from several key features:

Multiple Reaction Sites: The primary amine, the tertiary amine of the pyrrolidine ring, and the phenyl ring all provide sites for chemical modification to generate a library of diverse analogs.

Stereochemistry: The chiral center at the C1 position (bearing the primary amine) allows for the synthesis of stereoisomers, which can exhibit different biological profiles due to the enantioselective nature of biological targets like proteins. researchgate.net

Scaffold for Cycloaddition: The core structure can be built upon using various synthetic strategies, including 1,3-dipolar cycloaddition reactions, to construct more complex heterocyclic systems. researchgate.net

The development of potent MCH-R1 antagonists nih.gov and norepinephrine reuptake inhibitors ebi.ac.uk from related scaffolds are practical examples of how this core structure serves as a starting point for creating highly active and selective bioactive compounds.

Comparative Analysis of Interaction Mechanisms with Structurally Related Amine and Pyrrolidine Compounds

The biological activities of this compound derivatives can be understood by comparing them to structurally related compounds.

Comparison with General Pyrrolidine Scaffolds: The pyrrolidine ring is a core structure in numerous pharmacologically active molecules with a vast range of activities, including anticancer, antiviral, antidiabetic, and antibacterial properties. researchgate.netresearchgate.net While derivatives of this compound have shown specific targeting of transporters and GPCRs (like NET and MCH-R1), other pyrrolidine-containing compounds achieve their effects through different mechanisms, such as inhibiting cancer cell proliferation or bacterial enzymes. bohrium.com The saturated, non-planar nature of the pyrrolidine ring allows it to explore three-dimensional pharmacophore space more effectively than its aromatic counterpart, pyrrole, which contributes to its versatility in binding to diverse biological targets. researchgate.netunipa.it

Table 3: Comparative Physicochemical Properties of Scaffolds

| Property | Pyrrolidine | Pyrrole (Aromatic Analog) | Cyclopentane (Carbocyclic Analog) |

|---|---|---|---|

| Dipole Moment (D) | 1.61 | 1.80 | 0.00 |

| Polar Surface Area (PSA) | 12.47 | 12.89 | 0.00 |

| LogP | 0.46 | 0.75 | 2.99 |

Data adapted from Li Petri et al., 2021. unipa.it

Comparison with Structurally Related Phenylpropanamines: The parent structure, 1-phenylpropan-1-amine, is a primary amino compound. nih.gov The addition of the 3-pyrrolidinyl group significantly alters the molecule's properties, introducing a tertiary amine and increasing its size and polarity, which in turn dictates its interaction with specific targets. For instance, new cytotoxic agents based on a 1,3-diphenyl-3-(phenylthio)propan-1-one scaffold were improved by the addition of a tertiary amine basic side chain (like morpholinylethoxy), similar to the pyrrolidine group, which enhanced their cytotoxic effects on breast cancer cells. nih.gov This highlights the importance of the tertiary amine moiety, a feature shared with this compound, in mediating specific biological interactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-phenyl-3-(pyrrolidin-1-yl)propan-1-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example:

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for amine alkylation steps .